![molecular formula C18H17ClN2O B2712537 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide CAS No. 904627-42-5](/img/structure/B2712537.png)
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide” is 236.7 . More detailed structural analysis such as NMR or X-ray crystallography data is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. The molecular weight is 236.7 . More detailed properties such as melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-inflammatory, and Analgesic Activities
A study focused on the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents through the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. The research indicated that compounds containing 1-phenylethylamine as a basic moiety attached to substituted phenols show promising activities against breast cancer, neuroblastoma, and exhibit anti-inflammatory and analgesic properties. This suggests that derivatives of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide might also hold potential for therapeutic applications in these areas, provided they share similar structural characteristics that contribute to biological activity (Rani, Pal, Hegde, & Hashim, 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Another study focused on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. While this research primarily discusses herbicides like acetochlor, alachlor, butachlor, and metolachlor, it underscores the importance of understanding the metabolic pathways of chloroacetamide derivatives, which could be relevant for assessing the safety and metabolic stability of this compound in pharmacological contexts (Coleman, Linderman, Hodgson, & Rose, 2000).
Anti-inflammatory Drug and Molecular Docking Analysis
Research on the synthesis and characterization of an indole acetamide derivative aimed at confirming anti-inflammatory activity through in silico modeling studies. This derivative targeted cyclooxygenase domains COX-1 and COX-2, which are critical in the development of anti-inflammatory drugs. Such studies highlight the potential of indole acetamide derivatives, closely related to the structure , for the design and development of new anti-inflammatory agents (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Antioxidant Properties
The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives for their antioxidant activity demonstrate the potential of indole acetamide derivatives as antioxidants. These compounds were prepared and characterized, showing considerable activity in antioxidant assessments. This suggests that derivatives of this compound could also be explored for their antioxidant properties, potentially contributing to the development of novel antioxidant agents (Gopi & Dhanaraju, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that indole derivatives, including this compound, may inhibit replication of certain viruses . This could be achieved through various mechanisms, such as inhibiting membrane fusion or interfering with genome replication/transcription .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biological pathways due to their broad-spectrum biological activities . These activities could potentially affect pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
It is suggested that indole derivatives may cause changes in cell behavior, such as inhibiting uncontrolled proliferation and triggering apoptosis .
Action Environment
For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could potentially influence its stability.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-10-18(22)21-11-15(13-6-2-1-3-7-13)16-12-20-17-9-5-4-8-14(16)17/h1-9,12,15,20H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOHVAFWTGPZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)
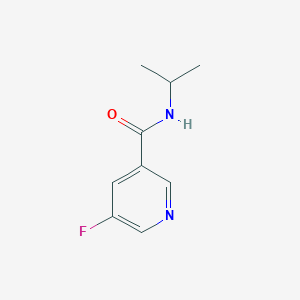

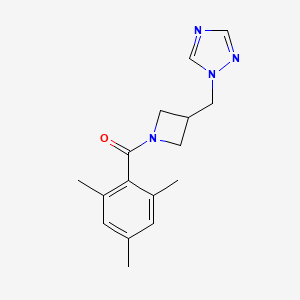

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)
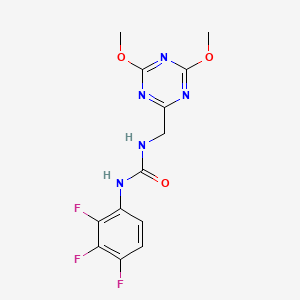
![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)
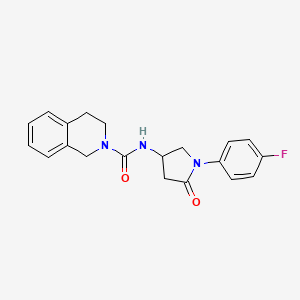
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)
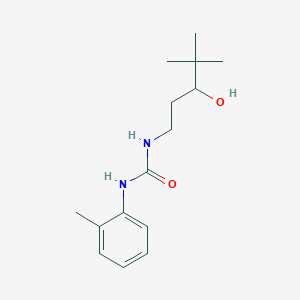

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)